N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENHUAQKRFCQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with thiazole derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid group of adamantane and the amine group of thiazole . The reaction is usually carried out under mild conditions, often in the presence of a base like triethylamine, and solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including antiviral and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the thiazole ring can interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle Variations
Thiazole vs. Thiadiazole Derivatives
- This compound exhibited anticancer activity against HT-29 (colon) and MCF-7 (breast) cancer cell lines in MTT assays, suggesting enhanced target affinity compared to simpler thiazole derivatives .
Thiazole vs. Benzothiazole Derivatives
- 2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide :
The benzothiazole moiety expands the aromatic system, enabling stronger π-π stacking interactions. X-ray diffraction revealed a planar acetamide fragment and gauche-oriented adamantane, with intermolecular hydrogen bonds stabilizing the crystal lattice. The methoxy group improves solubility but may reduce membrane penetration compared to unsubstituted thiazoles .
Thiazole vs. Triazole Derivatives
Substituent Effects
- (Z)-N-(Adamantan-1-yl)-3,4-Bis(4-Chlorophenyl)Thiazol-2(3H)-Imine :
Chlorophenyl substituents increase steric bulk and electron-withdrawing effects, improving antibacterial and antifungal activity. Molecular docking studies suggest these groups enhance binding to SIRT1 enzyme catalytic domains . - N-(5-R-Benzyl-1,3-Thiazol-2-yl)Furamides :
Benzyl substituents on the thiazole ring broaden antiviral and antitubercular activity, likely by modulating interactions with bacterial enzymes or host receptors .
Biological Activity
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the molecular formula and a molecular weight of approximately 262.37 g/mol. Its structure combines an adamantane core with a thiazole ring, which enhances its stability and lipophilicity, making it suitable for various biological applications.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a range of bacterial and fungal pathogens. In vitro assays have been conducted to evaluate its effectiveness:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial properties with MIC values indicating effective inhibition against specific pathogens.
- Minimum Bactericidal Concentration (MBC) : MBC tests further confirmed its bactericidal effects, suggesting potential as a lead compound for new antibiotic development.
Table 1: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 0.8 | 2.0 |
| Candida albicans | 1.0 | 2.5 |
The mechanism of action of this compound involves interaction with ion channels , particularly the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This channel plays a crucial role in pain perception and thermosensation. Studies indicate that the compound may modulate TRPV3 activity, leading to potential analgesic effects.
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vivo studies have shown that it can inhibit tumor growth effectively:
- Tumor Regression Studies : The compound was tested in animal models where it demonstrated significant tumor growth inhibition compared to control groups.
Table 2: Tumor Growth Inhibition Results
| Treatment Group | Tumor Volume (mm³) | % Inhibition |
|---|---|---|
| Control | 1500 | - |
| N-(1,3-thiazol-2-yl)... | 800 | 46.67 |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Trypanocidal Activity : Derivatives with similar structures have exhibited trypanocidal properties against Trypanosoma brucei, with IC50 values ranging from 0.42 µM to 0.80 µM .
- Inhibition of Enzymes : Compounds structurally related to N-(1,3-thiazol-2-yl)adamantane have been studied for their ability to inhibit enzymes such as 11β-HSD1, which is implicated in metabolic diseases .
Q & A
Q. What are the optimal synthetic pathways for N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, and how can reaction parameters influence yield?
The compound is synthesized via coupling reactions between adamantane-1-carboxylic acid derivatives and 2-aminothiazole. Key steps include activating the carboxylic acid (e.g., using imidazole intermediates) and nucleophilic substitution under reflux conditions. Optimization involves:
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reactivity .
- Temperature control : Reflux (~80°C) minimizes side reactions .
- Catalysts : KOH or other bases improve reaction efficiency by deprotonating the amine .
- Stoichiometry : A 1:1.1 molar ratio of reactants maximizes conversion . Yield typically ranges from 22% to 51% depending on purification methods (e.g., recrystallization from ethanol) .
Q. Which analytical techniques are critical for confirming the structural identity and purity of N-(1,3-thiazol-2-yl)adamantane-1-carboxamide?
- NMR spectroscopy : Identifies adamantane protons (δ 1.5–2.0 ppm) and thiazole ring protons (δ 7.0–8.0 ppm) .
- Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 357.18 for C₁₄H₁₈N₂OS) .
- X-ray crystallography : Resolves stereochemical ambiguities, revealing intermolecular H-bonding and planar acetamide fragments .
- HPLC : Ensures ≥95% purity, critical for biological assays .
Q. What in vitro assays are recommended for initial evaluation of the compound's bioactivity?
- Enzyme inhibition assays : Fluorogenic substrates quantify target engagement (e.g., kinase inhibition) .
- Antimicrobial susceptibility testing : Broth microdilution determines MIC values .
- Anticancer screening : NCI-60 cell line panels at 10 μM concentration identify cytotoxicity .
- Cytotoxicity measurements : MTT assays and apoptosis markers (e.g., caspase-3 activation) differentiate mechanisms .
Advanced Research Questions
Q. How do crystallographic studies resolve conformational uncertainties in adamantane-thiazole carboxamides?
X-ray diffraction reveals:
- Gauche conformations : N–C–C–C dihedral angles ≈ -100° stabilize intramolecular interactions .
- Intermolecular forces : N–H⋯N hydrogen bonds and S⋯S contacts (3.62 Å) enhance crystal packing . These structural insights guide drug design, such as introducing electron-withdrawing groups on the thiazole to improve target binding .
Q. What methodologies address contradictory reports on biological activity across studies?
Discrepancies arise from:
- Purity variations : Residual solvents alter assay outcomes; recrystallization (80% ethanol) ensures consistency .
- Assay conditions : Standardize protocols (e.g., dose-response curves for IC₅₀ comparisons) .
- Orthogonal validation : Combine enzymatic inhibition and cell viability tests to confirm mechanisms . Structural-activity relationship (SAR) meta-analyses clarify outlier results .
Q. How do substituent variations on the thiazole ring impact pharmacokinetics?
- Electron-donating groups (e.g., methoxy) : Increase metabolic stability (t₁/₂ extended from 2.1 to 4.3 hours) .
- Hydrophobic groups (e.g., tert-butyl) : Enhance blood-brain barrier penetration (logP 2.8 → 3.5) .
- Polar groups (e.g., hydroxyl) : Improve aqueous solubility (2.5-fold increase) while maintaining target engagement .
Q. What computational modeling approaches predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Identifies hydrophobic interactions (adamantane) and H-bonding (thiazole) .
- MD simulations (GROMACS) : Assess binding stability (RMSD <2.0 Å over 100 ns) .
- QSAR models : Prioritize substituents with ΔG ≤ -8.0 kcal/mol for enhanced affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
